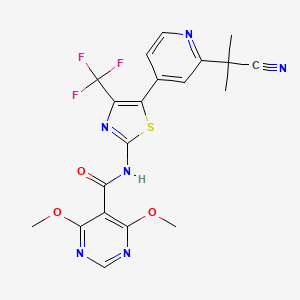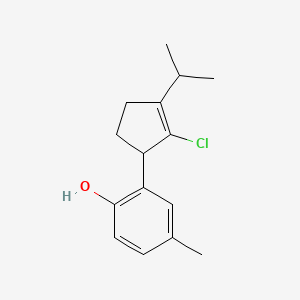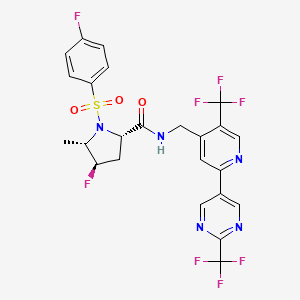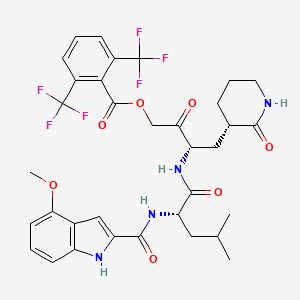![molecular formula C45H49F2N11O9S B10856450 (3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B10856450.png)
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFT1946 is a potent, selective, and orally bioavailable degrader of mutant BRAF proteins, particularly BRAF-V600E. This compound is designed to target and degrade mutant BRAF proteins, which are implicated in various cancers, including melanoma, thyroid cancer, and lung adenocarcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CFT1946 involves a series of complex organic reactions. The key steps include the formation of a quinazolinone core, which is essential for its activity. The synthetic route typically involves:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups that enhance the binding affinity and selectivity towards mutant BRAF proteins.
Purification: The final compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of CFT1946 follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental considerations. Key aspects include:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Waste Management: Efficient waste management practices are employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
CFT1946 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of CFT1946, each with potentially different biological activities. These derivatives are studied to understand the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
CFT1946 has a wide range of scientific research applications, including:
Cancer Research: It is primarily used in the study of cancers driven by mutant BRAF proteins, such as melanoma and thyroid cancer.
Drug Development: CFT1946 serves as a lead compound in the development of new therapies targeting mutant BRAF proteins.
Biological Studies: The compound is used to study the molecular mechanisms of BRAF-driven cancers and the role of BRAF in cell signaling pathways
Mechanism of Action
CFT1946 exerts its effects by selectively degrading mutant BRAF proteins. The mechanism involves:
Binding to BRAF: CFT1946 binds to the mutant BRAF protein, forming a complex.
Recruitment of Degradation Machinery: The compound recruits cellular degradation machinery, leading to the degradation of the mutant BRAF protein.
Inhibition of MAPK Pathway: By degrading mutant BRAF, CFT1946 inhibits the MAPK signaling pathway, which is crucial for cell proliferation and survival in BRAF-driven cancers
Comparison with Similar Compounds
CFT1946 is unique compared to other BRAF inhibitors due to its degrader mechanism. Similar compounds include:
Vemurafenib: A small molecule inhibitor of BRAF-V600E.
Dabrafenib: Another inhibitor targeting BRAF-V600E.
Encorafenib: A BRAF inhibitor with a similar target profile.
Unlike these inhibitors, CFT1946 degrades the mutant BRAF protein, potentially overcoming resistance mechanisms associated with traditional inhibitors .
Properties
Molecular Formula |
C45H49F2N11O9S |
|---|---|
Molecular Weight |
958.0 g/mol |
IUPAC Name |
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1 |
InChI Key |
OCDRMYDQTIPVOI-HHHXNRCGSA-N |
Isomeric SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)[C@@H]4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
Canonical SMILES |
CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)OC2=CC3=C(C=C2)N=CN(C3=O)C4CC5(CCN(CC5)C(=O)CC6(CCN(CC6)C7=C(C=C8C(=C7)N(N=C8N9CCC(=O)NC9=O)C)F)O)OC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7a-[2-[4-(3-Piperidin-1-ylpropoxy)phenyl]ethyl]-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B10856383.png)
![4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile](/img/structure/B10856391.png)

![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)
![(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)
![N-[(1S,2S)-2-Methyl-2-{[5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B10856414.png)
![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)


![(7R)-7-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B10856427.png)
![2-(4-Fluorobenzyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B10856438.png)

